molecular formula C13H10ClNO B12452642 4-{[(E)-(2-chlorophenyl)methylidene]amino}phenol CAS No. 6272-16-8

4-{[(E)-(2-chlorophenyl)methylidene]amino}phenol

Katalognummer: B12452642
CAS-Nummer: 6272-16-8
Molekulargewicht: 231.68 g/mol
InChI-Schlüssel: UXMPGVPZJQOWAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{[(E)-(2-chlorophenyl)methylidene]amino}phenol is a Schiff base compound, characterized by the presence of an imine group (-C=N-) formed by the condensation of an amine and an aldehyde or ketone. Schiff bases are known for their wide range of applications in various fields, including medicinal chemistry, due to their biological activities such as antimicrobial, antifungal, and anticancer properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-(2-chlorophenyl)methylidene]amino}phenol typically involves the condensation reaction between 2-chlorobenzaldehyde and 4-aminophenol. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like glacial acetic acid to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the formation of the Schiff base is complete .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

4-{[(E)-(2-chlorophenyl)methylidene]amino}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-{[(E)-(2-chlorophenyl)methylidene]amino}phenol has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and biological activities.

    Biology: Exhibits antimicrobial and antifungal properties, making it useful in developing new antibiotics and antifungal agents.

    Medicine: Investigated for its anticancer properties and potential use in drug development.

    Industry: Used in the synthesis of dyes and pigments due to its chromophoric properties.

Wirkmechanismus

The mechanism of action of 4-{[(E)-(2-chlorophenyl)methylidene]amino}phenol involves its interaction with various molecular targets. The imine group can form coordination complexes with metal ions, enhancing its biological activity. The compound can also interact with cellular components, leading to the disruption of microbial cell walls or inhibition of enzyme activity, contributing to its antimicrobial and antifungal effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenol
  • 4-{[(E)-(2-chloroquinolin-3-yl)methylidene]amino}phenol
  • 4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenoxyphenyl

Uniqueness

4-{[(E)-(2-chlorophenyl)methylidene]amino}phenol is unique due to the presence of the 2-chlorophenyl group, which enhances its antimicrobial and antifungal properties compared to similar compounds. The specific substitution pattern on the phenyl ring also contributes to its distinct chemical reactivity and biological activity .

Eigenschaften

CAS-Nummer

6272-16-8

Molekularformel

C13H10ClNO

Molekulargewicht

231.68 g/mol

IUPAC-Name

4-[(2-chlorophenyl)methylideneamino]phenol

InChI

InChI=1S/C13H10ClNO/c14-13-4-2-1-3-10(13)9-15-11-5-7-12(16)8-6-11/h1-9,16H

InChI-Schlüssel

UXMPGVPZJQOWAF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.